2-propyn-1-yl N-(mesitylsulfonyl)glycinate
Overview
Description
2-propyn-1-yl N-(mesitylsulfonyl)glycinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. It is a glycine derivative that is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-propyn-1-yl N-(mesitylsulfonyl)glycinate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It has been shown to undergo nucleophilic substitution reactions with various electrophiles, including alkyl halides, epoxides, and sulfonyl chlorides.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity in vitro and in vivo. Additionally, it has been shown to inhibit the growth of various cancer cell lines, suggesting its potential use as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-propyn-1-yl N-(mesitylsulfonyl)glycinate is its versatility as a reagent in organic synthesis. It has been used in the synthesis of various compounds, including natural products and pharmaceuticals. Additionally, it exhibits low toxicity, making it a suitable reagent for use in biological systems. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale synthesis.
Future Directions
There are several future directions for research on 2-propyn-1-yl N-(mesitylsulfonyl)glycinate. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to elucidate the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential use of this compound as an anticancer agent warrants further investigation. Finally, the development of new applications for this compound in various fields, such as materials science and drug discovery, is an area of potential future research.
Scientific Research Applications
2-propyn-1-yl N-(mesitylsulfonyl)glycinate has been used in various scientific research applications. One of its primary uses is as a reagent in organic synthesis. It is commonly used in the synthesis of various compounds, including amino acids, peptides, and heterocycles. Additionally, it has been used in the synthesis of various natural products, such as the antitumor agent, (+)-discodermolide.
properties
IUPAC Name |
prop-2-ynyl 2-[(2,4,6-trimethylphenyl)sulfonylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-5-6-19-13(16)9-15-20(17,18)14-11(3)7-10(2)8-12(14)4/h1,7-8,15H,6,9H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZTWBQNZJQOST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)OCC#C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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